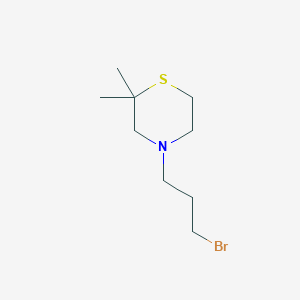
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This specific compound is characterized by the presence of a bromopropyl group attached to the thiomorpholine ring, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-dimethylthiomorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,2-dimethylthiomorpholine.
科学研究应用
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine involves its interaction with nucleophiles and electrophiles. The bromine atom in the bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-(3-Chloropropyl)-2,2-dimethylthiomorpholine: Similar structure but with a chlorine atom instead of bromine.
4-(3-Hydroxypropyl)-2,2-dimethylthiomorpholine: Contains a hydroxyl group instead of a halogen.
4-(3-Aminopropyl)-2,2-dimethylthiomorpholine: Features an amino group in place of the bromine atom.
Uniqueness
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy analogs. The bromine atom’s larger size and lower bond dissociation energy facilitate easier bond cleavage, enhancing the compound’s utility in synthetic applications.
属性
分子式 |
C9H18BrNS |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C9H18BrNS/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3-8H2,1-2H3 |
InChI 键 |
MKHYRAYSJOKBCX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCS1)CCCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
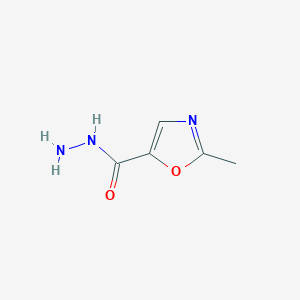


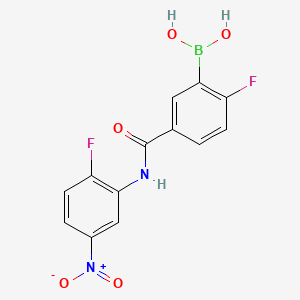
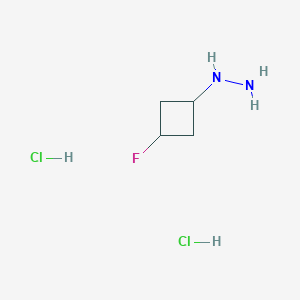
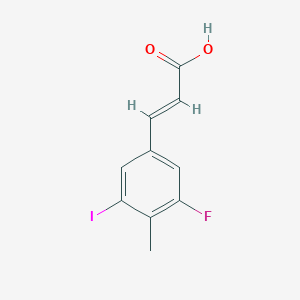
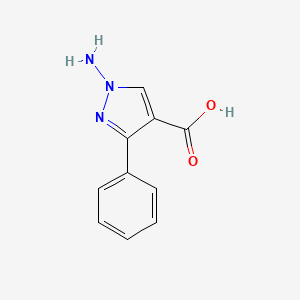

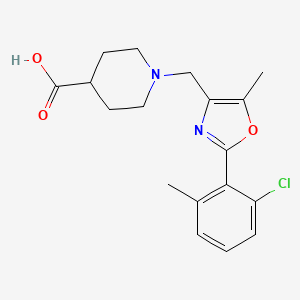
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
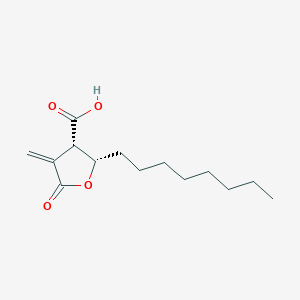

![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
